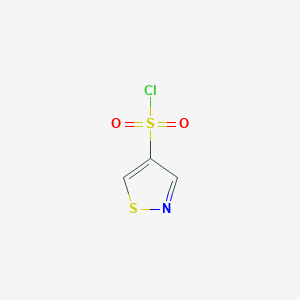

4-Isothiazolesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Isothiazolesulfonyl chloride, also known as 1,2-thiazole-4-sulfonyl chloride, is a chemical compound with the molecular formula C3H2ClNO2S2 and a molecular weight of 183.64 . It is used in various chemical reactions and has a melting point of 62-63°C .

Synthesis Analysis

The synthesis of isothiazoles, including 4-Isothiazolesulfonyl chloride, has been a subject of research. Major advances have taken place in the field of synthesis and functionalization of isothiazoles that make them accessible to a wide range of interested chemists through unprecedented pathways . New condensation methods have emerged that address the challenges posed by unstable thiohydroxylamine . New metal-catalyzed approaches have been reported that deliver densely decorated isothiazoles bearing various sensitive functional groups .Molecular Structure Analysis

The molecular structure of 4-Isothiazolesulfonyl chloride can be determined using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis

Isothiazoles represent an important class of five-membered sulfur heterocycles that are widely utilized in medicinal chemistry and organic synthesis due to unique properties of two electronegative heteroatoms in a 1,2-relationship . New functionalization strategies have been developed through both cross-coupling and direct C–H activation chemistry .Physical And Chemical Properties Analysis

4-Isothiazolesulfonyl chloride has a predicted boiling point of 186.7±23.0 °C and a predicted density of 1.687±0.06 g/cm3 . Its pKa is predicted to be -3.01±0.23 .Wissenschaftliche Forschungsanwendungen

Isothiazoles in Biological Synthesis and Metal Complexes

Isothiazoles, including chlorinated derivatives like 4-Isothiazolesulfonyl chloride, are explored for their potential in synthesizing biologically active substances and ligands for metal complexes. These compounds show promise in the development of new drugs and plant protection chemicals. Their use as synergists can potentially lower the required doses of drugs, an aspect particularly important in cancer chemotherapy. The review by Kletskov et al. (2019) details the advancements in isothiazole chemistry, focusing on their synthesis and application in creating molecules with high biological activity and in metal-complex catalysis as part of green chemistry initiatives Kletskov, A., Bumagin, N. A., Zubkov, F., Grudinin, D., & Potkin, V. (2019). Synthesis, 52, 159-188.

Corrosion Inhibition

The derivatives of isothiazoles, including triazoles and thiazoles, have been evaluated for their efficacy in protecting metals like steel and aluminum alloys from corrosion, especially in acidic environments. For example, triazole and thiazole derivatives serve as corrosion inhibitors, helping to protect AA2024 aluminum alloy in neutral chloride solutions. These inhibitors form a protective organic layer on the substrate surface, reducing the rate of both anodic and cathodic processes involved in corrosion Zheludkevich, M., Yasakau, K., Poznyak, S., & Ferreira, M. (2005). Corrosion Science, 47, 3368-3383.

Polymer Modification

4-Isothiazolesulfonyl chloride and similar sulfonyl chlorides are used in activating hydroxyl groups of polymeric carriers, facilitating the covalent attachment of biologicals to solid supports. This technique has potential therapeutic applications in bioselective separation, demonstrating the versatility of sulfonyl chlorides in polymer science. Chang et al. (1992) highlight the effectiveness of 4-fluorobenzenesulfonyl chloride in activating solid supports for the attachment of enzymes, antibodies, and other biologicals Chang, Y. A., Gee, A., Smith, A., & Lake, W. (1992). Bioconjugate chemistry, 3(2), 200-202.

Safety And Hazards

Eigenschaften

IUPAC Name |

1,2-thiazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNO2S2/c4-9(6,7)3-1-5-8-2-3/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFPOTAJVCGUEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Thiazole-4-sulfonyl chloride | |

CAS RN |

88982-55-2 |

Source

|

| Record name | 1,2-thiazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2884561.png)

![4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine](/img/structure/B2884562.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetonitrile](/img/structure/B2884566.png)

![Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate](/img/structure/B2884569.png)

![N-(4-bromophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2884579.png)

![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2884580.png)